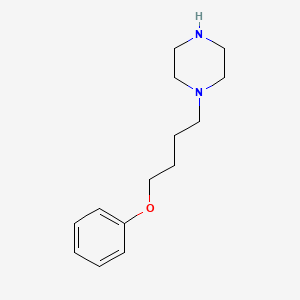

1-(4-Phenoxybutyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxybutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNWNUHSYNOCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328359 | |

| Record name | 1-(4-phenoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92493-11-3 | |

| Record name | 1-(4-phenoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92493-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Phenoxybutyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-phenoxybutyl)piperazine, a valuable building block in medicinal chemistry. The piperazine moiety is a prevalent heterocyclic scaffold in numerous pharmaceuticals, recognized for its ability to modulate a wide range of biological targets.[1][2] This document details a robust and efficient synthetic pathway, explores the underlying reaction mechanisms, and presents a thorough characterization of the target compound using modern analytical techniques. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and verify this important chemical entity.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[3][4] Its prevalence in approved drugs stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's polarity, basicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME), as well as target binding affinity.[2]

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][2][5] The specific substitution pattern on the piperazine core dictates its biological activity. This compound serves as a key intermediate, providing a flexible four-carbon linker to a phenoxy group, which can be further functionalized or can itself interact with biological targets.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common and efficient approach involves the N-alkylation of piperazine with a suitable 4-phenoxybutyl electrophile. This guide will focus on a two-step synthesis commencing from readily available starting materials.

Overall Synthetic Scheme

The synthesis proceeds in two main stages: first, the preparation of the key intermediate, 4-phenoxybutyl bromide, followed by the mono-N-alkylation of piperazine.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 4-Phenoxybutyl Bromide

The first step involves a Williamson ether synthesis to prepare the alkylating agent, 4-phenoxybutyl bromide. Phenol is reacted with an excess of 1,4-dibromobutane in the presence of a base.

Causality behind Experimental Choices:

-

Excess 1,4-Dibromobutane: Using an excess of 1,4-dibromobutane is crucial to favor the formation of the desired monosubstituted product and minimize the formation of the bis-ether byproduct (1,4-diphenoxybutane).

-

Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a mild and cost-effective base used to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion.

-

Catalyst (Potassium Iodide): Potassium iodide (KI) is often added as a catalyst. The iodide ion is a better nucleophile than the bromide ion and can displace the bromide on 1,4-dibromobutane to form a more reactive iodo-intermediate in situ (Finkelstein reaction), which then reacts more readily with the phenoxide.[6]

Experimental Protocol: Synthesis of 4-Phenoxybutyl Bromide [6]

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), 1,4-dibromobutane (1.2 eq), and potassium carbonate (1.5 eq).

-

Add a catalytic amount of potassium iodide (5% by weight of potassium carbonate).

-

Heat the reaction mixture in an oil bath to 70-90°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove excess 1,4-dibromobutane.

-

The crude product can be purified by vacuum distillation (120-130°C) to yield pure 4-phenoxybutyl bromide as an off-white crystalline solid.[6][7]

Step 2: Synthesis of this compound

The second step is the mono-N-alkylation of piperazine with the synthesized 4-phenoxybutyl bromide. Controlling the mono- versus di-alkylation of piperazine is a common challenge in synthetic chemistry.

Causality behind Experimental Choices:

-

Excess Piperazine: A large excess of piperazine is employed to statistically favor the mono-alkylation of the piperazine ring. The unreacted piperazine also acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the nucleophilic substitution.[8]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as acetonitrile.

-

To this solution, add 4-phenoxybutyl bromide (1.0 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The residue is then partitioned between a dilute aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., dichloromethane). The product, being a base, will be protonated and move into the aqueous layer, while any unreacted starting material and byproducts remain in the organic layer.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the product.

-

The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O | [9][10][11] |

| Molecular Weight | 234.34 g/mol | [11] |

| Appearance | Off-white to pale yellow solid or oil | |

| XLogP3-AA | 2.0 | [9][11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Rotatable Bond Count | 6 | [11] |

Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the butyl chain, and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic Protons | 6.8 - 7.3 (m, 5H) | 114.5, 120.8, 129.5, 159.0 |

| O-CH₂ | ~4.0 (t, 2H) | ~67.5 |

| N-CH₂ (butyl chain) | ~2.4 (t, 2H) | ~58.0 |

| CH₂ (butyl chain) | ~1.6 - 1.8 (m, 4H) | ~24.0, ~27.0 |

| N-CH₂ (piperazine, adjacent to butyl) | ~2.5 (t, 4H) | ~54.0 |

| N-CH₂ (piperazine, distal) | ~2.8 (t, 4H) | ~46.0 |

| NH (piperazine) | ~1.5 - 2.0 (br s, 1H) | - |

Note: The exact chemical shifts may vary depending on the solvent used for analysis.[12]

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretch (secondary amine) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2800 - 3000 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1240 | Aryl-O-C stretch (ether) |

| ~1100 | C-N stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 234.[9] The high-resolution mass spectrum (HRMS) would confirm the elemental composition.

Predicted Mass Spectrometry Data: [9]

| Adduct | m/z |

| [M+H]⁺ | 235.18050 |

| [M+Na]⁺ | 257.16244 |

Applications and Future Prospects

This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The secondary amine of the piperazine ring provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships.

Derivatives of this compound have been investigated for various therapeutic applications, including their potential as antagonists for G-protein coupled receptors (GPCRs) like the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry.[14] The phenoxybutyl moiety can be modified to enhance binding to specific targets, while the piperazine nitrogen can be functionalized to improve pharmacokinetic properties.

The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutic agents for a range of diseases.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic methods and the interpretation of analytical data, researchers can confidently produce and validate this important building block for their drug discovery programs. The robust synthetic route and comprehensive characterization data presented herein serve as a valuable resource for the scientific community.

References

-

ChemBK. (2024, April 9). 4-Bromobutyl phenyl ether~4-Phenoxybutyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN104447220B - A kind of preparation method of 4-phenoxy group n-butyl bromide.

- Gentry, E. C., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 14: Reagents and conditions: (a) 4-phenyl butyl bromide, K.... Retrieved from [Link]

-

PubChem. (n.d.). This compound (C14H22N2O). Retrieved from [Link]

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-612.

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

PubChem. (n.d.). Piperazine, 1-(4-(p-chlorophenoxy)butyl)-4-phenyl-. Retrieved from [Link]

- Gentry, E. C., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.

-

Molekul. (n.d.). SYNTHESIS OF 1,4-BIS [(1-HYDROXY-4-T-BUTYL-PHENYL) METHYL]PIPERAZINE AS ANTIOXIDANTS. Retrieved from [Link]

- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- PubMed. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269.

-

PrepChem.com. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from [Link]

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.

-

National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

- PubMed Central. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 476-487.

-

ResearchGate. (n.d.). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperazine. Retrieved from [Link]

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- PubMed. (2013). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta Pharmacologica Sinica, 34(6), 805-810.

-

ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

European Patent Office. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

- MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6289.

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1,2,4-trimethyl-. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104447220B - A kind of preparation method of 4-phenoxy group n-butyl bromide - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - this compound (C14H22N2O) [pubchemlite.lcsb.uni.lu]

- 10. Page loading... [guidechem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. scispace.com [scispace.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 1-(4-Phenoxybutyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 1-(4-phenoxybutyl)piperazine, a molecule belonging to a class of compounds with significant pharmacological potential. While direct experimental data on this specific entity is limited, this document synthesizes the extensive body of research on structurally related phenoxyalkylpiperazine and arylpiperazine derivatives to construct a predictive pharmacological profile. We delve into the likely molecular targets, focusing on G-protein coupled receptors (GPCRs) such as serotonin, dopamine, adrenergic, and histamine receptors, as well as sigma receptors. This guide is designed to be a practical resource, offering not only a theoretical framework for the compound's action but also detailed, field-proven experimental protocols for its empirical validation. Through a blend of established principles in medicinal chemistry and a clear roadmap for experimental inquiry, we aim to empower researchers to unlock the therapeutic promise of this compound and its analogs.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including its basic nature and ability to participate in hydrogen bonding, make it an ideal building block for molecules targeting the central nervous system (CNS).[3] The addition of a phenoxybutyl moiety to the piperazine core, as in this compound, creates a lipophilic character that can facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting agents.

Compounds bearing the arylpiperazine and related pharmacophores have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[2] This broad activity profile stems from their ability to interact with a variety of neurotransmitter receptors. Given the structural similarities, it is highly probable that this compound engages with a similar constellation of molecular targets. This guide will therefore focus on the most likely candidates: serotonin, dopamine, adrenergic, histamine, and sigma receptors.

Putative Molecular Targets and Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can postulate a multi-target engagement profile for this compound.[4][5][6] The following sections outline the probable receptor interactions and the potential downstream signaling consequences.

Serotonin (5-HT) Receptor Systems

The arylpiperazine moiety is a classic pharmacophore for serotonin receptors. It is highly probable that this compound interacts with several 5-HT receptor subtypes.

-

5-HT1A Receptors: Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists or antagonists.[7] Interaction with this receptor, which is coupled to Gi/o proteins, would lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the serotonergic system is a cornerstone of anxiolytic and antidepressant therapies.

-

5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization. Antagonism of this pathway by this compound could contribute to antipsychotic-like effects.

-

Other 5-HT Receptors: The compound may also exhibit affinity for other 5-HT receptor subtypes, such as 5-HT2C and 5-HT7, which are also implicated in mood and cognition.

Dopamine (D) Receptor Systems

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are primary targets for antipsychotic medications.[8][9] The arylpiperazine scaffold is known to confer affinity for these receptors.

-

D2-like Receptors: It is plausible that this compound acts as an antagonist or partial agonist at D2-like receptors. These receptors are coupled to Gi/o proteins, and their blockade is a well-established mechanism for reducing the positive symptoms of schizophrenia. The butyl linker in the molecule is a common feature in many D2/D3 receptor ligands.[9]

Adrenergic (α) Receptor Systems

Many CNS-active drugs with a piperazine core also display affinity for adrenergic receptors, which can contribute to both their therapeutic effects and side-effect profiles.

-

α1-Adrenergic Receptors: Arylpiperazine derivatives frequently show high affinity for α1-adrenergic receptors, often acting as antagonists.[10] Blockade of these Gq/11-coupled receptors can lead to vasodilation and may contribute to side effects such as orthostatic hypotension. However, it can also have therapeutic implications in conditions like benign prostatic hyperplasia.

-

α2-Adrenergic Receptors: Interaction with α2-adrenergic receptors, which are Gi/o-coupled, is also possible and could modulate neurotransmitter release.

Histamine (H) Receptor Systems

The piperazine moiety is a core component of many first-generation antihistamines.

-

H1 and H3 Receptors: It is conceivable that this compound possesses antagonist activity at H1 receptors, which could lead to sedative effects. Furthermore, some piperazine-containing compounds are potent histamine H3 receptor antagonists, a mechanism being explored for cognitive enhancement and treatment of sleep disorders.[11][12]

Sigma (σ) Receptors

Sigma receptors are a unique class of intracellular proteins that are not GPCRs. They are involved in a variety of cellular functions and are targets for a range of psychotropic drugs.

-

σ1 and σ2 Receptors: Several piperazine and piperidine derivatives have been shown to bind with high affinity to sigma receptors.[13][14] Ligands for these receptors can modulate a variety of signaling pathways and have shown potential in the treatment of neuropathic pain, neurodegenerative diseases, and cancer. The interaction of this compound with sigma receptors represents another plausible avenue for its pharmacological activity.[15][16]

Predicted Receptor Affinity Profile

While awaiting empirical data, a predicted receptor affinity table can be constructed based on the analysis of structurally similar compounds. This serves as a working hypothesis for guiding experimental investigations.

| Receptor Target | Predicted Affinity (Ki) | Putative Functional Activity |

| Serotonin | ||

| 5-HT1A | Low to mid nM | Partial Agonist / Antagonist |

| 5-HT2A | Mid to high nM | Antagonist |

| 5-HT2C | High nM to low µM | Antagonist |

| 5-HT7 | High nM to low µM | Antagonist |

| Dopamine | ||

| D2 | Mid to high nM | Antagonist / Partial Agonist |

| D3 | Low to mid nM | Antagonist / Partial Agonist |

| D4 | High nM to low µM | Antagonist |

| Adrenergic | ||

| α1 | Low to mid nM | Antagonist |

| α2 | High nM to low µM | Antagonist |

| Histamine | ||

| H1 | Mid to high nM | Antagonist |

| H3 | High nM to low µM | Antagonist |

| Sigma | ||

| σ1 | Low to mid nM | Agonist / Antagonist |

| σ2 | Mid to high nM | Ligand |

Note: This table is predictive and requires experimental validation.

Experimental Workflows for Mechanism of Action Elucidation

To empirically determine the mechanism of action of this compound, a systematic and multi-tiered experimental approach is required. The following protocols provide a robust framework for this investigation.

Primary Target Identification: Radioligand Binding Assays

The initial step is to determine the binding affinities of the compound at a broad panel of receptors. Radioligand binding assays are the gold standard for this purpose.

Caption: Workflow for Radioligand Binding Assays.

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT1A).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) to each well.

-

Add increasing concentrations of this compound (the "competitor").

-

To determine non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Characterization: Second Messenger Assays

Once high-affinity targets are identified, the functional activity of this compound at these receptors must be determined (i.e., whether it acts as an agonist, antagonist, or inverse agonist). This is achieved by measuring the downstream signaling events, or "second messengers," that are modulated by receptor activation.

Caption: Workflow for cAMP Functional Assay.

-

Cell Preparation:

-

Culture cells expressing the Gi/o- or Gs-coupled receptor of interest in a suitable medium.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Agonist Mode:

-

Prepare serial dilutions of this compound.

-

Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. For Gi-coupled receptors, a co-stimulation with forskolin (an adenylyl cyclase activator) is typically required to generate a measurable cAMP signal to be inhibited.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of this compound.

-

Add a fixed concentration (typically the EC80) of a known agonist for the receptor.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Perform a competitive immunoassay using a labeled cAMP tracer and a specific anti-cAMP antibody. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response).

-

For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

-

Downstream Signaling Pathway Analysis: ERK Phosphorylation Assay

To further characterize the signaling profile of this compound, downstream signaling events such as the phosphorylation of extracellular signal-regulated kinases (ERK) can be investigated. ERK activation is a common downstream consequence of GPCR signaling.

Caption: Workflow for ERK Phosphorylation Assay.

-

Cell Treatment and Lysis:

-

Culture cells expressing the receptor of interest to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the same membrane can be "stripped" of the p-ERK antibodies and re-probed with an antibody that recognizes total ERK.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of ERK activation.

-

Conclusion and Future Directions

This technical guide has laid out a comprehensive, albeit predictive, framework for understanding the mechanism of action of this compound. By leveraging the wealth of knowledge on related chemical scaffolds, we have identified the most probable molecular targets and outlined the key signaling pathways that are likely to be modulated by this compound. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to empirically validate these hypotheses.

The journey from a molecule of interest to a well-characterized pharmacological agent is a meticulous one. The successful elucidation of the mechanism of action of this compound will not only shed light on its own therapeutic potential but also contribute to the broader understanding of the structure-activity relationships that govern the interaction of piperazine-containing ligands with their biological targets. This knowledge is invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

- Strosznajder, J. B., Jesko, H., & Zambrzycka-Szelewa, A. (2020). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 77(3), 359-369.

- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.

- Li, Q., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(15), 6678-6691.

- Kumar, A., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.

- Siwek, A., et al. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Bioorganic & Medicinal Chemistry, 18(17), 6449-6460.

- Sagan, F., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 29(12), 2545.

- Abbasi, M. A., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497.

- Rana, A., et al. (2024).

- Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(22), 4349-4355.

- Mach, R. H., et al. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD).

- Newman, A. H., et al. (2014). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. ACS Chemical Neuroscience, 5(9), 786-800.

- Włodarczyk, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(15), 11361-11378.

- Yang, Z. J., et al. (2008). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Neurobiology of Disease, 30(2), 214-224.

- Li, Q., et al. (2023). Synthesis and Structure-Activity Relationship Study of Phenoxybenzylpiperazine Analogues as CCR8 Agonists. Molecules, 28(1), 123.

-

Strosznajder, J. B., Jesko, H., & Zambrzycka-Szelewa, A. (2020). Synthesis, α-adrenoceptors affinity and α 1- adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. ResearchGate. [Link]

- Gether, U., & Kobilka, B. K. (1998). Structure-activity Relationships of G Protein-Coupled Receptors. Journal of Biological Chemistry, 273(29), 17979-17982.

-

Sagan, F., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

- Barattini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5868.

- DeCoster, M. A., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976-982.

- Tan, L., et al. (2018). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure-Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 61(22), 9841-9878.

- Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509.

- Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.

-

Czopek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC. [Link]

- Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.

- Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 321(1), 166-175.

Sources

- 1. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Phenoxybutyl)piperazine

Introduction

1-(4-Phenoxybutyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a multitude of pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1] Understanding the fundamental physicochemical characteristics of this compound is paramount for researchers and drug development professionals, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule, this guide leverages robust in silico predictions and provides detailed, field-proven experimental protocols for the determination of these critical parameters. By grounding these predictions with the known properties of the parent piperazine molecule and offering a clear path to experimental validation, this document serves as an essential resource for scientists engaged in the research and development of piperazine-based compounds.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 92493-11-3 | [2] |

| Molecular Formula | C₁₄H₂₂N₂O | [2] |

| Molecular Weight | 234.34 g/mol | [2] |

| Canonical SMILES | C1CN(CCN1)CCCCOC2=CC=CC=C2 | N/A |

The chemical structure of this compound, characterized by a piperazine ring linked via a butyl chain to a phenoxy group, is depicted below.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the physicochemical properties of this compound were predicted using SwissADME, a reliable and widely used in silico tool in drug discovery.[3][4] These predicted values provide a strong foundation for understanding the likely behavior of the molecule. For comparative context, the experimentally determined properties of the parent molecule, piperazine, are also provided.

| Property | This compound (Predicted) | Piperazine (Experimental) |

| Melting Point (°C) | Not Predicted | 106 °C[1] |

| Boiling Point (°C) | Not Predicted | 146 °C[1] |

| logP (Octanol/Water) | 2.58 | -1.49 |

| Water Solubility | Moderately Soluble | Freely Soluble[1] |

| pKa (most basic) | 8.87 | 9.8 |

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties, this section outlines standard, robust protocols for the determination of key physicochemical parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity and is fundamental for material characterization. Differential Scanning Calorimetry (DSC) is a highly accurate method for its determination.[5][6]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] An endothermic peak in the heat flow corresponds to the melting of the sample, with the onset temperature of this peak representing the melting point.[6][7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 2 °C/min, under a nitrogen atmosphere (50 mL/min).[6] The temperature range should encompass the expected melting point, for instance, from 25 °C to a temperature sufficiently above the melt.[6]

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve. The area under the peak corresponds to the heat of fusion.[6]

Caption: Workflow for melting point determination using DSC.

Boiling Point Determination

The boiling point provides information about the volatility of a compound. A common and reliable method for its determination on a small scale is the capillary method.[8][9][10][11][12]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the capillary method, this is observed as the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid, and more precisely, the temperature at which the liquid re-enters the capillary upon cooling.[8][10]

Experimental Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Apparatus Setup: Invert a capillary tube (sealed at one end) into the liquid. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). Heat the bath gradually.[8]

-

Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. For higher accuracy, note the temperature at which the liquid begins to enter the capillary tube upon cooling.[8]

Aqueous Solubility Determination by the Shake-Flask Method

Solubility is a critical parameter influencing bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13][14][15][16][17]

Principle: An excess of the compound is equilibrated with a specific solvent (e.g., water or a buffer) over a defined period. The concentration of the dissolved compound in the saturated solution is then determined.[13][15]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13][16]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for shake-flask solubility determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor interactions. Potentiometric titration is a precise method for pKa determination.[18][19][20][21][22]

Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[18][19]

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.[19]

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first or second derivative of the titration curve to find the equivalence point.

logP Determination by RP-HPLC

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its membrane permeability and metabolic stability. A common and efficient method for its determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).[23][24][25][26]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined from its retention time.[25]

Experimental Protocol:

-

Calibration: Prepare a series of standard compounds with known logP values spanning a range that is expected to include the test compound.

-

Chromatography: Analyze the standard compounds and this compound by RP-HPLC using a C18 column and an appropriate mobile phase (e.g., a mixture of methanol and water).

-

Data Analysis: Plot the logarithm of the retention factor (k') of the standard compounds against their known logP values to generate a calibration curve.

-

logP Calculation: Determine the retention factor of this compound and use the calibration curve to calculate its logP value.

Synthesis Outline

Substituted piperazines like this compound are typically synthesized through nucleophilic substitution reactions. A plausible synthetic route involves the reaction of piperazine with a suitable 4-phenoxybutyl halide.[27][28][29][30]

Caption: A general synthetic scheme for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, addressing the needs of researchers and drug development professionals. By integrating in silico predictions with detailed, actionable experimental protocols, this document establishes a solid foundation for the characterization of this and other novel piperazine derivatives. The presented methodologies for determining melting point, boiling point, solubility, pKa, and logP are robust and widely accepted in the scientific community. A thorough understanding and experimental validation of these properties are critical first steps in the journey of a potential drug candidate from the laboratory to the clinic.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. Retrieved from [Link]

-

Al-Rawi, A. M. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

- Sestak, V., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Retrieved from [Link]

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

MDPI. (n.d.). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

- PubMed Central. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

Chymist.com. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

- PubMed Central. (n.d.).

-

Lejan Team. (n.d.). Experiment 5 Potentiometric Titration (pH meter). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum.

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Lejan Team. (n.d.). Experiment 5 Potentiometric Titration (pH meter). Retrieved from [Link]

- Asian Journal of Research in Pharmaceutical Sciences. (n.d.). ADME prediction of Phytochemicals present in Piper longum.

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- ResearchGate. (2023). Verification Method for Determination of Melting Temperature and Enthalpy Changes (∆H) Using Differential Scanning Calorimeter.

-

Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

-

Maruti Industries. (n.d.). 1-(4-Methoxy Phenyl) Piperazine. Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.williams.edu [web.williams.edu]

- 6. scielo.br [scielo.br]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chymist.com [chymist.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. scielo.br [scielo.br]

- 17. enamine.net [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asdlib.org [asdlib.org]

- 22. lejan-team.com [lejan-team.com]

- 23. agilent.com [agilent.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 26. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. Piperazine synthesis [organic-chemistry.org]

- 29. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 30. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Phenoxybutyl)piperazine Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

Introduction: The Significance of the 1-(4-Phenoxybutyl)piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and serve as a versatile linker for various substituents, make it an ideal building block for compounds targeting the central nervous system (CNS).[2] Within the vast chemical space of piperazine-containing molecules, the this compound moiety has emerged as a particularly fruitful scaffold for the development of agents with potent activity at key neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT1A receptors.[3]

Derivatives of this scaffold have been extensively investigated for their potential as atypical antipsychotics and antidepressants.[1][3] The phenoxybutyl group provides an optimal linker length and lipophilicity to engage with the binding pockets of these G-protein coupled receptors (GPCRs), while the piperazine ring serves as a crucial basic amine for interaction with key acidic residues. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives and their analogs, intended for researchers and drug development professionals in the field of neuroscience.

Synthesis of this compound Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives is typically achieved through a convergent strategy, involving the preparation of a substituted piperazine and a phenoxybutyl electrophile, followed by their coupling. The most common and efficient method for this coupling is nucleophilic substitution, specifically N-alkylation of the piperazine.[4]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-pronged approach culminating in the final N-alkylation step.

General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 1-(4-Phenoxybutyl)-4-(2-methoxyphenyl)piperazine

This protocol provides a detailed, step-by-step procedure for the synthesis of a representative this compound derivative.

Step 1: Synthesis of 1-Bromo-4-phenoxybutane

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 1-bromo-4-phenoxybutane as a colorless oil.

Step 2: Synthesis of 1-(2-Methoxyphenyl)piperazine

-

This starting material is commercially available but can also be synthesized via Buchwald-Hartwig amination of 2-bromoanisole with piperazine.

-

In a reaction vessel, combine 2-bromoanisole (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like BINAP (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) in an anhydrous solvent like toluene.[6]

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 1-(2-methoxyphenyl)piperazine.

Step 3: N-Alkylation to Yield 1-(4-Phenoxybutyl)-4-(2-methoxyphenyl)piperazine

-

Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a base like potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the reaction.[4]

-

Add 1-bromo-4-phenoxybutane (1.1 eq) dropwise to the stirred mixture.

-

Heat the reaction to 60-80 °C and stir for 8-16 hours until TLC or LC-MS indicates the consumption of the starting materials.[7]

-

Cool the reaction mixture, filter off the solids, and concentrate the filtrate under vacuum.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Purification and Characterization

-

Purification: The final compound is typically purified by flash column chromatography on silica gel.[5] The choice of eluent is critical and is usually a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity gradually increased. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and reduce tailing. Recrystallization from a suitable solvent system can be employed for further purification if the compound is a solid.[6]

-

Characterization: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

-

Structure-Activity Relationships (SAR) of this compound Derivatives

The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents on both the phenoxy and the arylpiperazine moieties. The following sections summarize the key SAR findings for affinity at dopamine D2 and serotonin 5-HT1A receptors.

Substitutions on the Arylpiperazine Moiety

The aryl group attached to the N4 position of the piperazine ring plays a critical role in receptor recognition.

| Substitution on Arylpiperazine Ring | Effect on D2 Affinity | Effect on 5-HT1A Affinity | Rationale |

| Unsubstituted Phenyl | Moderate | Moderate | Provides a baseline hydrophobic interaction. |

| ortho-Methoxy | High | High | The methoxy group can act as a hydrogen bond acceptor and its position is crucial for optimal interaction with the receptor binding pocket.[3] |

| meta-Chloro | High | High | The electron-withdrawing nature and steric bulk of the chloro group can enhance binding affinity.[3] |

| para-Substitution | Generally lower affinity | Generally lower affinity | The para position is often less favorable for interaction with key residues in the binding pocket compared to the ortho and meta positions. |

| Heterocyclic Rings (e.g., Pyridinyl, Pyrimidinyl) | Variable | Variable | The introduction of heteroatoms can modulate basicity and hydrogen bonding potential, leading to a wide range of affinities. |

Substitutions on the Phenoxy Ring

Modifications to the terminal phenoxy group can also significantly impact the pharmacological profile.

| Substitution on Phenoxy Ring | Effect on D2 Affinity | Effect on 5-HT1A Affinity | Rationale |

| Unsubstituted | Moderate | Moderate | Establishes a foundational level of interaction. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can increase or decrease affinity | Can increase or decrease affinity | The effect is position-dependent and can influence the electronic and steric properties of the ring. |

| Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) | Often increases affinity | Often increases affinity | Can enhance interactions through halogen bonding or by altering the electrostatic potential of the ring. |

| Bulky substituents | Generally decreases affinity | Generally decreases affinity | Steric hindrance can prevent optimal fitting into the binding pocket. |

Pharmacological Profile and Therapeutic Potential

This compound derivatives primarily exert their pharmacological effects through modulation of dopamine and serotonin receptors.

Mechanism of Action at the Molecular Level

-

Dopamine D2 Receptor Antagonism: Many compounds in this class act as antagonists or partial agonists at the D2 receptor.[3] The D2 receptor is a Gαi/o-coupled GPCR, and its inhibition leads to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.[8][9] This is the primary mechanism of action for most antipsychotic drugs.

-

Serotonin 5-HT1A Receptor Agonism/Partial Agonism: A significant number of these derivatives also exhibit agonist or partial agonist activity at the 5-HT1A receptor, which is also coupled to Gαi/o.[3][10] Activation of this receptor is associated with anxiolytic and antidepressant effects.

The dual activity at both D2 and 5-HT1A receptors is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that are primarily D2 antagonists.

Downstream Signaling Pathways

The interaction of this compound derivatives with D2 and 5-HT1A receptors triggers a cascade of intracellular signaling events.

Simplified downstream signaling pathways for D2 and 5-HT1A receptors.

Therapeutic Applications

-

Schizophrenia: The D2 receptor antagonism is crucial for treating the positive symptoms of schizophrenia. The added 5-HT1A receptor agonism may help to alleviate negative symptoms and cognitive deficits, and reduce the risk of motor side effects.

-

Depression and Anxiety: The 5-HT1A receptor agonism is a well-established mechanism for anxiolytic and antidepressant effects. Some derivatives with potent 5-HT1A activity and weaker D2 antagonism are being explored for these indications.

Experimental Protocols for Pharmacological Evaluation

A thorough pharmacological characterization of this compound derivatives involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

1. Radioligand Binding Assay for D2 and 5-HT1A Receptors

This assay determines the affinity of the test compounds for the target receptors.

-

Materials:

-

Cell membranes expressing human D2 or 5-HT1A receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors.

-

Non-specific binding control: Haloperidol for D2, Serotonin for 5-HT1A.

-

Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes, radioligand, and test compound (or buffer for total binding, or non-specific control).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

2. Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or partial agonist.

-

cAMP Inhibition Assay (for Gαi/o-coupled receptors):

-

Use cells expressing the D2 or 5-HT1A receptor.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

-

Add the test compound and incubate.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

-

Agonists will cause a dose-dependent decrease in cAMP levels. Antagonists will block the effect of a known agonist.

-

-

Phospho-ERK1/2 Assay:

-

Plate cells expressing the receptor of interest.

-

Starve the cells to reduce basal ERK phosphorylation.

-

Stimulate the cells with the test compound for a short period (e.g., 5-15 minutes).

-

Lyse the cells and perform a Western blot or use an ELISA-based kit to detect the levels of phosphorylated ERK1/2.[11]

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

-

β-Arrestin Recruitment Assay:

-

Use a commercially available cell line that co-expresses the receptor of interest fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.[12]

-

Add the test compound and incubate.

-

Add the enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence).

-

An increase in signal indicates receptor activation and subsequent β-arrestin recruitment.

-

In Vivo Behavioral Models

These models are used to assess the potential therapeutic effects of the compounds in animals.

-

For Antipsychotic Activity:

-

Amphetamine-induced Hyperlocomotion: D2 antagonists can reduce the increase in locomotor activity induced by amphetamine in rodents.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This model assesses sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotics can restore PPI.

-

-

For Antidepressant and Anxiolytic Activity:

-

Forced Swim Test (FST): In this model of behavioral despair, antidepressant compounds reduce the immobility time of rodents when placed in an inescapable cylinder of water.

-

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

-

Conclusion

The this compound scaffold represents a highly valuable platform for the design and development of novel CNS-active agents. A thorough understanding of the synthetic methodologies, structure-activity relationships, and pharmacological evaluation techniques outlined in this guide is essential for researchers aiming to exploit the full therapeutic potential of this chemical class. The dual modulation of dopamine D2 and serotonin 5-HT1A receptors offers a promising strategy for the development of safer and more effective treatments for schizophrenia, depression, and anxiety disorders. Future research in this area will likely focus on fine-tuning the selectivity and functional activity of these compounds to achieve optimal therapeutic outcomes with minimal side effects.

References

- Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

- Di Mola, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.

- Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 17350.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-